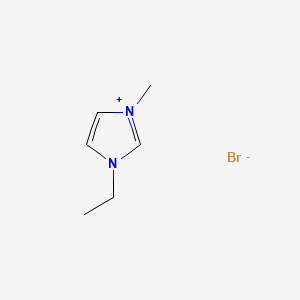

1-Ethyl-3-methylimidazolium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.BrH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQYPLXGJIXMMV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049343 | |

| Record name | 1-Ethyl-3-methylmidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-08-9 | |

| Record name | 1-Ethyl-3-methylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65039-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylmidazolium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylmidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-METHYLMIDAZOLIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO254YE73I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Ethyl-3-methylimidazolium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) bromide, often abbreviated as [EMIM]Br, is a prominent member of the imidazolium-based ionic liquids (ILs). These compounds, often defined as salts with melting points below 100°C, have garnered significant attention as environmentally benign alternatives to volatile organic solvents in a wide array of applications.[1][2] Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and excellent solvating power for a range of organic and inorganic materials, make them highly versatile.[2][3] This technical guide provides an in-depth overview of the core properties, synthesis, and characterization of 1-Ethyl-3-methylimidazolium bromide, tailored for professionals in research and development.

Core Properties of this compound

The properties of this compound are dictated by the structure of its constituent ions: the 1-ethyl-3-methylimidazolium cation and the bromide anion. These properties can be broadly categorized into physical, chemical, and electrochemical characteristics.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. It is important to note that while general trends are well-established, specific values for properties such as viscosity and ionic conductivity are highly temperature-dependent and can be influenced by the presence of impurities, particularly water.

| Property | Value | Conditions/Notes |

| Molecular Formula | C₆H₁₁BrN₂ | |

| Molecular Weight | 191.07 g/mol | |

| Appearance | White to pale yellow crystalline powder | [4] |

| Melting Point | 91 °C | [5] |

| Boiling Point | Not applicable (decomposes before boiling) | Possesses negligible vapor pressure.[3] |

| Density | 1.49 g/cm³ | at 26 °C[5] |

| Solubility | Soluble in water, ethanol, acetonitrile | [6] Insoluble in non-polar solvents like hexane.[2] |

| Viscosity | Data not available for the bromide salt | Generally, viscosity of imidazolium (B1220033) ILs decreases with increasing temperature.[7] |

| Ionic Conductivity | Data not available for the bromide salt | Generally, ionic conductivity of imidazolium ILs increases with increasing temperature.[8] |

Chemical Properties

This compound exhibits several key chemical properties that underpin its utility:

-

High Thermal Stability: This ionic liquid is stable across a broad range of temperatures, making it suitable for high-temperature reactions.[2]

-

Low Volatility: As an ionic liquid, [EMIM]Br has a negligible vapor pressure and does not readily evaporate under normal conditions.[2][3]

-

Chemical Stability: It remains stable in both acidic and basic conditions.[2]

-

High Dissolving Power: It is capable of dissolving a wide variety of organic and inorganic compounds.[2]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the quaternization of 1-methylimidazole (B24206) with ethyl bromide.[2][6]

Materials and Equipment:

-

1-Methylimidazole

-

Ethyl bromide

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a two-necked round-bottom flask, dissolve 1-methylimidazole (0.1 mmol) in anhydrous toluene.[6]

-

While stirring the solution, slowly add ethyl bromide (0.3 mmol) dropwise.[6] The reaction is exothermic, so controlled addition is crucial.

-

After the addition is complete, heat the reaction mixture with stirring at 40°C for 24 hours.[6]

-

Upon completion of the reaction, a solid product will have formed.

-

Remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Wash the resulting solid product multiple times with a non-polar solvent such as ethyl acetate (B1210297) to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to remove any residual solvent.[4]

Diagram: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Characterization Protocols

1. Structural Confirmation (NMR and IR Spectroscopy):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized ionic liquid. The characteristic peaks for the imidazolium ring protons and the ethyl and methyl groups should be present and in the correct integration ratios. For example, in CDCl₃, the proton on the C2 carbon of the imidazolium ring typically appears as a singlet downfield (around 9.66 ppm).[4][9]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for C-H stretching of the alkyl chains and the imidazolium ring, as well as C=N and C=C stretching of the ring, are expected.[4]

2. Purity and Water Content Analysis:

-

Purity Determination: The purity of the ionic liquid can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or by titration of the bromide content.

-

Water Content (Karl Fischer Titration): The water content is a critical parameter as it can significantly affect the physicochemical properties of the ionic liquid. Karl Fischer titration is the standard method for accurately determining the water content.[10][11] This technique is highly effective for ionic liquids due to their ability to dissolve a wide range of compounds.[1][10]

3. Physicochemical Property Measurement:

-

Melting Point: Determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC).

-

Density: Measured using a pycnometer or a vibrating tube densimeter.

-

Viscosity: A rotational viscometer or a falling-ball viscometer can be used to measure the viscosity of the ionic liquid as a function of temperature.[12]

-

Ionic Conductivity: Measured using a conductivity meter with a suitable probe. The measurement is typically performed over a range of temperatures to understand the temperature dependence.[13]

Applications and Logical Relationships

The unique properties of this compound lead to its application in various fields.

Diagram: Properties and Applications of this compound

Caption: Interrelationship of core properties and applications.

Safety and Handling

This compound is classified as a skin and eye irritant.[9] It may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

References

- 1. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]

- 2. nbinno.com [nbinno.com]

- 3. Temperature-dependent conductivity of Emim+ (Emim+ = 1-ethyl-3-methyl imidazolium) confined in channels of a metal–organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. rroij.com [rroij.com]

- 5. This compound, >99% | IoLiTec [iolitec.de]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. rsc.org [rsc.org]

- 10. hiyka.com [hiyka.com]

- 11. iolitec.de [iolitec.de]

- 12. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]

- 13. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 1-Ethyl-3-methylimidazolium bromide from 1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br), a widely utilized ionic liquid, from 1-methylimidazole (B24206) and ethyl bromide. This document outlines the core chemical reaction, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of this compound.

Introduction

This compound is a prominent room-temperature ionic liquid (RTIL) with a unique set of properties, including low volatility, high thermal stability, and excellent solvency for a wide range of organic and inorganic compounds.[1] These characteristics have led to its extensive application in diverse fields such as catalysis, electrochemistry, and materials science.[1] The synthesis of [EMIM]Br is typically achieved through the quaternization of 1-methylimidazole with an ethylating agent, most commonly ethyl bromide. This process follows a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Reaction Pathway

The fundamental reaction for the synthesis of this compound involves the alkylation of 1-methylimidazole with ethyl bromide. The nitrogen atom at the 3-position of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic ethyl group of ethyl bromide. This results in the formation of the 1-Ethyl-3-methylimidazolium cation and the bromide anion.

Caption: Reaction scheme for the synthesis of [EMIM]Br.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis protocols.

Table 1: Reaction Conditions and Yields

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methylimidazole | Bromoethane (B45996) | Equimolar | None | Room Temp (initially, exothermic) | 5 (stirred) + reflux | - | [3] |

| 1-Methylimidazole | Ethyl Bromide | 1 : 1.2 | None | Exothermic, then Room Temp | - | - | [4] |

| 1-Methylimidazole | Ethyl Bromide | 1 : 1.3 | Acetonitrile | 75-80 | 48 | 89 | [5] |

| 1-Methylimidazole | Bromoethane | 1 : 1.1 | None | 50, then 70 | 0.25, then 2 | - | [6] |

| N-monosubstituted imidazole | Ethyl Bromide | 1 : 3 | Anhydrous Toluene (B28343) | 40 | 24 | 98 | [7] |

| 1-Methylimidazole | Bromoethane | 0.126 mol : 0.166 mol | None | 40 | 4 | - | [8] |

Table 2: Reagent Quantities from a Specific Protocol [3]

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| 1-Methylimidazole | 82.10 | 41.0 | 0.5 |

| Bromoethane | 108.97 | 54.5 | 0.5 |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Solvent-Free Synthesis at Room and Reflux Temperatures[3]

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 41.0 g (0.5 mol) of 1-methylimidazole.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add 54.5 g (0.5 mol) of bromoethane dropwise to the stirred solution. The reaction is highly exothermic.

-

Reaction: After the addition is complete, stir the mixture vigorously for 5 hours.

-

Solidification: Continue to reflux the mixture at room temperature until it completely solidifies.

-

Purification:

-

Break the resulting solid into pieces.

-

Wash the solid four times with 50 mL of trichloroethane.

-

Dry the final product under vacuum at 70°C for 24 hours to yield [EMIM]Br.

-

Protocol 2: Synthesis in Toluene at Elevated Temperature[7]

-

Reaction Setup: Add 0.1 mmol of N-monosubstituted imidazole and anhydrous toluene to a two-necked flask and stir until a homogeneous solution is formed.

-

Reagent Addition: Slowly add 0.3 mmol of ethyl bromide dropwise while continuously stirring.

-

Reaction: After the dropwise addition, heat the reaction mixture with stirring at 40°C for 24 hours.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Drying: Dry the resulting product under vacuum to obtain the target ligand. A 98% yield was reported for this method.[7]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General experimental workflow for [EMIM]Br synthesis.

Purification and Characterization

Purification of the crude product is crucial to remove unreacted starting materials and byproducts.[9] Washing with a suitable solvent, such as ethyl acetate or trichloroethane, is a common method.[3][9] The final product is typically dried under vacuum to remove any residual solvent.[3][7]

Characterization of the synthesized this compound can be performed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the structure of the ionic liquid.[3][7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.[3]

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the cation.[7]

For instance, the 1H-NMR spectrum in CDCl3 is expected to show signals corresponding to the protons of the imidazolium (B1220033) ring and the ethyl and methyl groups.[3][7]

Conclusion

The synthesis of this compound from 1-methylimidazole and ethyl bromide is a well-established and straightforward procedure. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of the desired ionic liquid can be achieved. This guide provides the necessary technical details and quantitative data to aid researchers in the successful preparation of this versatile compound for various scientific and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. rroij.com [rroij.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]

- 9. Page loading... [wap.guidechem.com]

1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br): A Technical Guide to its Application as a Green Solvent

Abstract

1-Ethyl-3-methylimidazolium bromide ([EMIM]Br) is an ionic liquid that has garnered significant attention as a "green" alternative to conventional volatile organic solvents (VOCs).[1][2][3] Its unique physicochemical properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds, make it a versatile medium for various chemical processes.[4] This technical guide provides an in-depth overview of [EMIM]Br, targeting researchers, scientists, and drug development professionals. It covers the fundamental properties, synthesis protocols, key applications in biomass processing, desulfurization, and CO2 capture, and critical environmental, health, and safety considerations. The document presents quantitative data in structured tables, details experimental methodologies, and utilizes process diagrams to illustrate key workflows, offering a comprehensive resource for the practical application of this ionic liquid.

Introduction to Ionic Liquids and [EMIM]Br

Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions.[5] Their classification as "green solvents" stems primarily from their extremely low vapor pressure, which significantly reduces air pollution and workplace exposure compared to traditional volatile organic solvents.[1][2][4] Furthermore, their high thermal stability allows for a wider range of operating conditions, and their potential for recyclability aligns with the principles of sustainable chemistry.[4][6]

This compound ([EMIM]Br) is a prominent member of the imidazolium-based IL family.[5] It is valued for its efficacy as a solvent in chemical synthesis, catalysis, and material science.[5][7] Its utility extends to specialized applications such as the dissolution of biomass, extraction of sulfur compounds from fuels, and as a medium for CO2 capture, positioning it as a key player in the development of greener industrial processes.[6][8][9][10]

Physicochemical Properties of [EMIM]Br

The utility of [EMIM]Br as a solvent is dictated by its distinct physical and chemical properties. A summary of these key characteristics is provided below.

| Property | Value | References |

| CAS Number | 65039-08-9 | [11][12] |

| Molecular Formula | C6H11BrN2 | [11][12] |

| Molecular Weight | 191.07 g/mol | [11][12] |

| Appearance | Pale yellow to yellow crystals or crystalline powder | [13] |

| Melting Point | 70-91°C (Varies with purity) | [7][12] |

| Boiling Point | >244°C | [5] |

| Density | ~1.49 g/cm³ (at 26°C) | [12] |

| Solubility | Soluble in water, ethanol, dichloromethane, acetonitrile. Insoluble in nonpolar solvents like hexane, benzene, ethyl acetate (B1210297), and ether. | [5][13][14] |

| Thermal Stability | High thermal stability, suitable for high-temperature reactions. | [2][5] |

Synthesis of this compound

[EMIM]Br is typically synthesized via a nucleophilic substitution reaction (quaternization) between 1-methylimidazole (B24206) and ethyl bromide.[5] The reaction is straightforward and can be performed with high yields.

Synthesis Pathway Diagram

Caption: Synthesis of [EMIM]Br via quaternization reaction.

Experimental Protocol: Synthesis of [EMIM]Br

This protocol is adapted from established laboratory procedures.[11][13][15]

-

Materials:

-

1-methylimidazole (1.0 mol)

-

Ethyl bromide (1.2 mol, slight excess)

-

Anhydrous toluene (B28343) or another suitable solvent (e.g., acetonitrile)

-

Ethyl acetate (for washing)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

In a two-necked round-bottom flask, dissolve 1-methylimidazole in anhydrous toluene under an inert atmosphere (e.g., nitrogen).

-

Begin stirring the solution. Slowly add ethyl bromide dropwise to the flask. The reaction can be exothermic.

-

After the addition is complete, heat the reaction mixture to 40-70°C and maintain it for 24-48 hours with vigorous stirring.[11][15]

-

Upon completion, a viscous liquid or a solid product will form. Cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a yellow viscous liquid or solid, is then washed multiple times with ethyl acetate to remove any unreacted starting materials.[1]

-

After washing, the product is dried under vacuum at 70-80°C for at least 24 hours to remove any residual solvent, yielding the purified [EMIM]Br.[15] The yield can be as high as 98%.[11]

-

Applications in Green Chemistry

[EMIM]Br's properties make it a suitable solvent for a range of green chemistry applications, from biomass processing to pollution control.

Biomass Processing: Cellulose (B213188) Dissolution

A significant challenge in utilizing biomass is the dissolution of cellulose, a highly crystalline polymer. Ionic liquids like [EMIM]Br have been investigated for this purpose, although acetate-anion ILs like [EMIM]Ac are often more effective.[16][17] The process involves disrupting the extensive hydrogen-bonding network within the cellulose structure.

Caption: Workflow for cellulose dissolution and regeneration using [EMIM]Br.

This protocol describes a general procedure for dissolving cellulose in an ionic liquid.[18]

-

Materials:

-

Microcrystalline cellulose

-

This compound ([EMIM]Br)

-

Beaker or reaction vessel with heating and stirring capabilities

-

Deionized water (as anti-solvent)

-

-

Procedure:

-

Pre-heat the [EMIM]Br in the reaction vessel to the desired temperature (e.g., 85-105°C) with stirring.

-

Gradually add a specified weight percentage of cellulose (e.g., 2-8 wt%) to the heated ionic liquid while maintaining vigorous stirring.

-

Continue heating and stirring for a period ranging from 30 minutes to several hours, until a clear, viscous, and homogeneous solution is formed.[18][19]

-

To regenerate the cellulose, cool the solution and add an anti-solvent such as deionized water. This will cause the cellulose to precipitate out of the solution.[18]

-

The precipitated cellulose can be recovered via filtration or centrifugation, washed, and dried. The ionic liquid can be recovered from the aqueous solution by evaporating the water.

-

Extractive Desulfurization

Sulfur compounds in liquid fuels contribute to acid rain and damage catalytic converters. [EMIM]Br has been investigated as an extraction solvent to remove these compounds, such as thiophene (B33073) and dibenzothiophene (B1670422) (DBT), from model fuels.[8][9][20]

Caption: Liquid-liquid extraction workflow for fuel desulfurization.

This protocol is based on studies of extractive desulfurization using imidazolium-based ILs.[21][22][23]

-

Materials:

-

Model fuel (e.g., dibenzothiophene in n-dodecane)

-

This compound ([EMIM]Br)

-

Glass vial or separation funnel

-

Magnetic stirrer or sonicator

-

Water bath for temperature control

-

-

Procedure:

-

Add a specific mass ratio of model fuel and [EMIM]Br (e.g., 1:1) to a glass vial.[22]

-

Place the vial in a water bath set to the desired extraction temperature (e.g., 30-40°C).[20][22]

-

Stir the two-phase mixture vigorously for a set duration (e.g., 30 minutes to 4 hours) to facilitate mass transfer of the sulfur compounds into the ionic liquid phase.[20][21]

-

After stirring, allow the mixture to settle until two distinct layers are formed.

-

Carefully separate the upper fuel layer from the lower ionic liquid layer.

-

The sulfur content in the fuel layer can be analyzed (e.g., by GC-MS) to determine the extraction efficiency. The process can be repeated in multiple extraction cycles to achieve deeper desulfurization.[23]

-

Carbon Dioxide Capture

Ionic liquids are being explored as solvents for capturing CO2 from flue gas streams due to their low volatility and ability to dissolve CO2. While ILs with acetate anions often show higher (chemical) absorption, [EMIM]Br can physically absorb CO2.[24][25] The process involves contacting the gas stream with the IL, followed by a regeneration step to release the CO2 and recycle the solvent.

Caption: General process for CO₂ capture using an ionic liquid solvent.

Role in Catalysis and Drug Formulation

-

Catalysis: [EMIM]Br serves as an effective catalyst and reaction medium for various organic reactions, including alkylation, acylation, and trans-esterification.[5] Its high thermal stability and ability to form stable complexes with metal ions are advantageous in catalytic processes.[5]

-

Drug Development: In the pharmaceutical field, [EMIM]Br can be used in drug formulation and delivery systems.[7] Its unique solvency can improve the solubility and stability of active pharmaceutical ingredients (APIs), which is a critical aspect of drug development.[7]

Environmental, Health, and Safety (EHS) Considerations

While lauded for its low volatility, [EMIM]Br is not without hazards. A balanced perspective on its "greenness" requires an assessment of its entire lifecycle, including its toxicity and biodegradability.

Toxicity and Hazard Classification

[EMIM]Br is classified as an irritant. Proper personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.[26]

| Hazard Classification (GHS) | Code | Description | References |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [27][28] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [27][28] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [27][28] |

Biodegradability

A significant environmental concern for many ionic liquids, including imidazolium-based ones, is their poor biodegradability.[29] Unlike many traditional solvents that can evaporate or be broken down by microorganisms, persistent ILs could accumulate in the environment, posing potential risks to aquatic ecosystems. This lack of ready biodegradability is a critical factor to consider when evaluating its overall environmental footprint.[29]

Conclusion

This compound is a versatile ionic liquid with compelling properties that position it as a greener alternative to many conventional organic solvents. Its negligible volatility, high thermal stability, and broad solvency make it highly effective in applications ranging from biomass processing and extractive desulfurization to catalysis and CO2 capture. However, its designation as a "green solvent" must be carefully qualified. While it mitigates air pollution associated with VOCs, its potential toxicity and lack of ready biodegradability necessitate responsible handling, recovery, and disposal protocols. For researchers and drug development professionals, [EMIM]Br offers a unique set of tools to enable novel chemistry and improve process efficiency, provided that a comprehensive understanding of its benefits and drawbacks informs its application.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from China manufacturer - Nanjing MSN Chemical Co., Ltd. [msnchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, 25 GM | Labscoop [labscoop.com]

- 9. calpaclab.com [calpaclab.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound, >99% | IoLiTec [iolitec.de]

- 13. This compound | 65039-08-9 [amp.chemicalbook.com]

- 14. 65039-08-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. rroij.com [rroij.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US7828936B2 - Dissolution of cellulose in mixed solvent systems - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing [mdpi.com]

- 26. 1-エチル-3-メチルイミダゾリウムブロミド ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 27. carlroth.com [carlroth.com]

- 28. This compound | C6H11BrN2 | CID 2734235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. scribd.com [scribd.com]

Apilimod (CAS 541550-19-0): A Technical Guide to a First-in-Class PIKfyve Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Corrected CAS Number: 541550-19-0

Initially, it is important to note a correction to the provided CAS number. The correct CAS number for the compound of interest, Apilimod (B1663032), is 541550-19-0 . The CAS number 65039-08-9 corresponds to 1-Ethyl-3-methylimidazolium bromide, an ionic liquid. This guide will focus exclusively on Apilimod.

Abstract

Apilimod (formerly STA-5326) is a potent and highly selective small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). Originally identified as an inhibitor of interleukin-12 (B1171171) (IL-12) and interleukin-23 (IL-23) production, its primary molecular target was later elucidated as PIKfyve kinase. This discovery has positioned Apilimod as a critical tool for investigating the physiological and pathological roles of PIKfyve-mediated signaling pathways. Its therapeutic potential is being explored in a range of diseases, including autoimmune disorders, B-cell non-Hodgkin lymphoma (B-NHL), and various viral infections. This technical guide provides a comprehensive overview of Apilimod's chemical properties, synthesis, mechanism of action, and its applications in biomedical research, with a focus on detailed experimental protocols and quantitative data.

Chemical and Physical Properties

Apilimod is a synthetic molecule belonging to the pyrimidine (B1678525) class of compounds. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N'-[(E)-(3-methylphenyl)methylidene]-6-(morpholin-4-yl)-2-[2-(pyridin-2-yl)ethoxy]pyrimidin-4-amine | [1] |

| Synonyms | STA-5326 | [1] |

| Molecular Formula | C₂₃H₂₆N₆O₂ | [2] |

| Molecular Weight | 418.49 g/mol | [2] |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO | |

| SMILES | Cc1cccc(c1)C=NNc1cc(nc(n1)OCCc2ccccn2)N3CCOCC3 | [1] |

| InChI Key | HSKAZIJJKRAJAV-KOEQRZSOSA-N | [1] |

Synthesis

While a detailed, step-by-step synthesis protocol for Apilimod is not publicly available in its entirety, the synthesis can be logically deduced from available information on its precursors and general synthetic methodologies for similar compounds. The synthesis involves a multi-step process culminating in the condensation of a key pyrimidine hydrazine (B178648) intermediate with 3-methylbenzaldehyde (B113406).

A plausible synthetic workflow is outlined below.

Experimental Protocol (General Outline)

Step 1: Synthesis of 4,6-Dichloropyrimidine A common method for the synthesis of dichloropyrimidines from dihydroxypyrimidines involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃)[3]. The reaction is typically carried out by heating the dihydroxypyrimidine with an excess of POCl₃, often in the presence of a catalyst such as N,N-dimethylaniline, followed by careful quenching with ice water and purification.

Step 2: Sequential Substitution The dichloropyrimidine intermediate undergoes sequential nucleophilic aromatic substitution. First, reaction with 2-(pyridin-2-yl)ethanol in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) would yield the mono-substituted ether[4]. Subsequent reaction with morpholine, typically at an elevated temperature, would displace the second chlorine atom to give 4-chloro-6-morpholino-2-(2-(pyridin-2-yl)ethoxy)pyrimidine[5].

Step 3: Hydrazinolysis The resulting chloro-pyrimidine is then reacted with hydrazine hydrate to displace the remaining chlorine atom, yielding the key intermediate, [6-Morpholin-4-yl-2-(2-pyridin-2-yl)ethoxy)pyrimidin-4-yl]hydrazine[6]. This reaction is typically performed in a protic solvent like ethanol (B145695) at reflux.

Step 4: Hydrazone Formation The final step involves the condensation of the hydrazine intermediate with 3-methylbenzaldehyde to form the hydrazone, Apilimod[1]. This reaction is often acid-catalyzed and carried out in a solvent such as ethanol, with gentle heating.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity and concentration of Apilimod. While a specific, publicly available validated method is not detailed, a general reverse-phase HPLC method can be developed based on the physicochemical properties of Apilimod.

Table 2: General HPLC Parameters for Apilimod Analysis

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength corresponding to Apilimod's absorbance maximum (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of Apilimod.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Apilimod

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | ~8.0-8.5 | ~160-170 |

| Pyridine-H | ~7.0-8.5 | ~120-150 |

| Morpholine-H | ~3.5-3.8 | ~45, ~67 |

| Ethoxy-CH₂ | ~4.5 | ~65 |

| Ethoxy-CH₂ | ~3.2 | ~38 |

| Benzaldehyde-CH | ~8.0 | ~135 |

| Aromatic-CH (tolyl) | ~7.0-7.5 | ~125-140 |

| Methyl-H (tolyl) | ~2.4 | ~21 |

| Hydrazone-NH | Broad, variable | - |

Note: Predicted chemical shifts are approximate and will vary depending on the solvent and experimental conditions.

Mechanism of Action and Signaling Pathways

Apilimod's primary mechanism of action is the potent and selective inhibition of PIKfyve kinase[7]. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). PI(3,5)P₂ is a critical signaling lipid that regulates endosomal trafficking, lysosomal homeostasis, and autophagy[7].

Inhibition of PIKfyve by Apilimod leads to a depletion of PI(3,5)P₂ and an accumulation of its substrate, PI(3)P. This disruption of phosphoinositide metabolism results in several downstream cellular effects:

-

Impaired Endosomal Trafficking: The maturation of endosomes and their fusion with lysosomes are disrupted, leading to the formation of large cytoplasmic vacuoles[7].

-

Lysosomal Dysfunction: Lysosomal function is compromised, affecting processes such as autophagy and the degradation of cellular components.

-

Inhibition of Cytokine Production: The initial discovery of Apilimod was based on its ability to inhibit the production of the pro-inflammatory cytokines IL-12 and IL-23 by immune cells[1]. This effect is now understood to be a consequence of PIKfyve inhibition.

Uses and Applications

Apilimod's unique mechanism of action has led to its investigation in a variety of therapeutic areas.

Autoimmune and Inflammatory Diseases

Due to its ability to inhibit IL-12 and IL-23 production, Apilimod was initially developed for the treatment of autoimmune diseases such as Crohn's disease and rheumatoid arthritis[8]. While clinical trials in these indications did not meet their primary endpoints, research into its immunomodulatory effects continues.

Oncology

Apilimod has shown significant preclinical activity in various cancer models, particularly in B-cell non-Hodgkin lymphoma (B-NHL)[8][9]. The proposed mechanism involves the disruption of lysosomal function, leading to cancer cell death[9].

Antiviral Activity

Apilimod has demonstrated broad-spectrum antiviral activity in vitro against a range of viruses, including Ebola virus and SARS-CoV-2. The mechanism is thought to involve the inhibition of viral entry and trafficking within the host cell by disrupting endosomal pathways[10].

Experimental Protocols

In Vitro PIKfyve Kinase Assay

This assay measures the ability of Apilimod to directly inhibit the enzymatic activity of PIKfyve.

Protocol:

-

Reaction Buffer: Prepare a kinase reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, DTT, and other necessary components.

-

Enzyme and Inhibitor: Add recombinant human PIKfyve enzyme to the reaction buffer. Add serial dilutions of Apilimod (or vehicle control) and pre-incubate.

-

Substrate and ATP: Initiate the reaction by adding the lipid substrate PI(3)P and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an acidic solution (e.g., HCl).

-

Separation and Detection: Spot the reaction mixture onto a TLC plate and separate the radiolabeled product from the unreacted ATP. Expose the TLC plate to a phosphor screen and quantify the amount of product formed using a phosphorimager.

-

Data Analysis: Calculate the percentage of inhibition for each Apilimod concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay in B-NHL Cells

This assay determines the cytotoxic effect of Apilimod on cancer cells.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Seed B-NHL cells (e.g., SU-DHL-6) in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Apilimod (e.g., from 1 nM to 10 µM) or a vehicle control (DMSO) for 72-96 hours.

-

Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the IC₅₀ value using a non-linear regression analysis.

In Vivo Xenograft Model of B-NHL

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Apilimod in a mouse xenograft model.

Protocol:

-

Cell Culture: Culture a human B-NHL cell line (e.g., SU-DHL-6) under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of the B-NHL cells into the flank of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Apilimod (e.g., 50-100 mg/kg, formulated in a suitable vehicle) or vehicle control to the mice via oral gavage daily or on a specified schedule[8][9].

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the Apilimod-treated and control groups.

Conclusion

Apilimod is a valuable research tool for dissecting the intricate roles of PIKfyve in cellular processes and a promising therapeutic candidate with a unique mechanism of action. Its potent and selective inhibition of PIKfyve disrupts fundamental cellular pathways, offering potential therapeutic benefits in oncology, immunology, and infectious diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this first-in-class PIKfyve inhibitor. As research progresses, a deeper understanding of Apilimod's effects will undoubtedly pave the way for novel therapeutic strategies targeting PIKfyve-mediated pathologies.

References

- 1. Apilimod | C23H26N6O2 | CID 10173277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. lookchem.com [lookchem.com]

- 6. [6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine | C15H20N6O2 | CID 672301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br). Ionic liquids are increasingly utilized in various scientific and industrial applications, including as solvents and catalysts in drug development, due to their unique properties such as low vapor pressure, high thermal stability, and excellent solubility.[1][2] A thorough understanding of their thermal behavior is critical for ensuring process safety, predicting product purity, and determining the operational limits of applications. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and visualizes the decomposition pathway of [EMIM]Br.

Quantitative Thermal Stability Data

The thermal stability of 1-Ethyl-3-methylimidazolium bromide has been investigated using various analytical techniques. The key quantitative data from these studies are summarized in the table below for ease of comparison.

| Parameter | Value | Method | Reference |

| Decomposition Temperature (Td) | 246(5) °C | Onset of DTG at 1 K min⁻¹ | [3] |

| 311 °C | Not specified | [4] | |

| Fusion Temperature (Tfus) | 67(1) °C | DSC | [3] |

| Enthalpy of Fusion (ΔHfus) | 19.3(0.7) kJ mol⁻¹ | DSC | [3] |

| Maximum Operation Temperature (MOT) | 149 °C (for 24 h) | Dynamic TGA | [3] |

| 90 °C (for 8000 h) | Dynamic TGA | [3] | |

| Activation Enthalpy (ΔH‡) for CH3Br formation | 116.1 ± 6.6 kJ mol⁻¹ | Experimental | [5][6] |

| Activation Enthalpy (ΔH‡) for CH3CH2Br formation | 122.9 ± 7.2 kJ mol⁻¹ | Experimental | [5][6] |

| Enthalpy of Vaporization (ΔHvap) at 298 K | 168 ± 20 kJ mol⁻¹ | Molecular Dynamics | [5][7][8] |

| Enthalpy of Formation (liquid) (ΔHf, liq) at 298 K | -130 ± 22 kJ mol⁻¹ | G4 Calculations | [5][6][8] |

Experimental Protocols

The thermal properties of [EMIM]Br are primarily determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Often, TGA is coupled with mass spectrometry (TGA-MS) to identify the decomposition products.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Methodology:

-

A small sample of [EMIM]Br (typically 5-10 mg) is placed in a sample pan (e.g., aluminum or platinum).

-

The pan is placed in a high-precision balance within a furnace.

-

The furnace is heated at a constant rate (e.g., 2, 5, or 10 K/min) under a controlled atmosphere, typically an inert gas like nitrogen, with a specific flow rate (e.g., 20 ml/min).[9]

-

The mass of the sample is continuously monitored as the temperature increases.

-

The decomposition temperature is often reported as the onset temperature of mass loss. For more detailed analysis, the derivative of the mass loss curve (DTG) can be used, with the peak of the DTG curve indicating the temperature of the maximum rate of decomposition.[3]

-

For long-term stability studies, isothermal TGA is performed where the sample is held at a constant temperature for an extended period, and the mass loss over time is recorded.[10][11]

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of phase transitions such as melting (fusion) and crystallization.

-

Methodology:

-

A small, weighed sample of [EMIM]Br is hermetically sealed in a sample pan (e.g., aluminum).[9] An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The temperature of the instrument is programmed to increase or decrease at a specific rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic events (like melting) result in an increase in heat flow to the sample, while exothermic events (like decomposition) result in a decrease.

-

The fusion temperature (Tfus) is determined from the onset of the melting peak, and the enthalpy of fusion (ΔHfus) is calculated from the area under the peak.[3]

-

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

-

Objective: To identify the gaseous products evolved during the thermal decomposition of a material.

-

Methodology:

-

The TGA instrument is coupled to a mass spectrometer via a heated capillary transfer line.[9]

-

As the [EMIM]Br sample is heated in the TGA and begins to decompose, the evolved gases are drawn into the mass spectrometer.

-

The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the decomposition products in real-time as a function of temperature.[5][7]

-

Decomposition Pathway

The thermal decomposition of this compound primarily proceeds through a nucleophilic substitution (SN2) type mechanism.[5][6][7] In this pathway, the bromide anion acts as a nucleophile, attacking one of the alkyl groups (methyl or ethyl) on the imidazolium (B1220033) cation. This results in the formation of a neutral alkyl bromide and a substituted imidazole. The formation of methyl bromide is generally favored over ethyl bromide.[6]

Caption: SN2 decomposition pathway of [EMIM]Br.

Experimental Workflow for Thermal Analysis

The logical workflow for a comprehensive thermal analysis of [EMIM]Br involves a series of steps to characterize its stability and decomposition products.

Caption: Workflow for thermal analysis of [EMIM]Br.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Ethyl-3-methyl-imidazolium bromide (EMIM Br), 100 g, CAS No. 65039-08-9 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. researchgate.net [researchgate.net]

- 5. Thermal decomposition mechanism of this compound ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

Solubility of 1-Ethyl-3-methylimidazolium Bromide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br), a prominent ionic liquid, in various organic solvents. The information is targeted towards professionals in research, science, and drug development who utilize ionic liquids in their work. This document synthesizes available qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual workflows to elucidate the experimental process.

Qualitative Solubility of this compound

This compound is a salt that is liquid at or near room temperature, and its solubility is largely dictated by the polarity of the solvent. As a polar, ionic compound, [EMIM]Br exhibits good solubility in polar organic solvents while being immiscible with non-polar organic solvents. A summary of its qualitative solubility in various organic solvents is presented in the table below.

| Solvent Category | Solvent | Solubility |

| Polar Protic | Ethanol | Soluble |

| Methanol | Soluble | |

| Polar Aprotic | Dichloromethane | Soluble |

| Acetonitrile | Soluble | |

| Non-Polar | Ethyl Acetate | Insoluble |

| Diethyl Ether | Insoluble | |

| Alkanes (e.g., Hexane) | Insoluble | |

| Benzene | Insoluble |

Experimental Protocol for Determining Solubility

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Vacuum oven or desiccator

Procedure

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Sample Extraction: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe.

-

Filtration: Immediately pass the extracted solution through a syringe filter (of a pore size sufficient to remove any undissolved microcrystals, e.g., 0.2 µm) into a pre-weighed, clean, and dry collection vial. This step is critical to prevent any solid particles from being included in the sample to be analyzed.

-

Solvent Evaporation: Weigh the collection vial with the saturated solution to determine the mass of the solution. Place the vial in a vacuum oven at a suitable temperature to evaporate the organic solvent completely. The temperature should be high enough to facilitate evaporation but low enough to prevent any degradation of the ionic liquid.

-

Mass Determination of Solute: Once the solvent is completely evaporated, cool the vial in a desiccator to room temperature and weigh it again. The final mass represents the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can be calculated in various units, such as grams per liter (g/L) or mole fraction (χ).

-

Solubility (g/L) = (Mass of dissolved [EMIM]Br in g) / (Volume of saturated solution extracted in L)

-

To calculate mole fraction:

-

Mass of solvent = Mass of solution - Mass of dissolved [EMIM]Br

-

Moles of [EMIM]Br = Mass of dissolved [EMIM]Br / Molar mass of [EMIM]Br

-

Moles of solvent = Mass of solvent / Molar mass of solvent

-

Mole fraction of [EMIM]Br (χ) = Moles of [EMIM]Br / (Moles of [EMIM]Br + Moles of solvent)

-

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages and logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Gravimetric method for solubility determination.

Caption: Factors influencing the solubility of [EMIM]Br.

Electrochemical Window of 1-Ethyl-3-methylimidazolium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical window of the ionic liquid 1-Ethyl-3-methylimidazolium bromide ([EMIM][Br]). Due to its unique properties, including low vapor pressure, high thermal stability, and good ionic conductivity, [EMIM][Br] is a subject of significant interest in various electrochemical applications.[1] Understanding its electrochemical stability is paramount for its effective implementation in devices such as batteries, capacitors, and sensors.

Core Concepts: The Electrochemical Window

The electrochemical window (EW) of an electrolyte is the potential range within which the electrolyte is stable and does not undergo significant oxidation or reduction.[2] It is a critical parameter for any electrochemical application, as it defines the operating voltage limits of a device. The EW is determined by the electrochemical stability of its constituent ions; the anodic (positive) limit is typically set by the oxidation of the anion, while the cathodic (negative) limit is determined by the reduction of the cation. For this compound, these limiting reactions are the oxidation of the bromide anion (Br⁻) and the reduction of the 1-Ethyl-3-methylimidazolium cation ([EMIM]⁺), respectively.

While precise, universally agreed-upon values for the electrochemical window of pure [EMIM][Br] are not extensively reported in the literature, the fundamental electrochemical processes that define its limits are well-understood. The anodic oxidation of bromide in ionic liquids proceeds through the formation of bromine (Br₂) and tribromide (Br₃⁻).[1] The cathodic limit is dictated by the reduction of the imidazolium (B1220033) cation, which can lead to the formation of N-heterocyclic carbenes.[2]

Quantitative Data

| Parameter | Ion | Limiting Process | Expected Potential Range (vs. Ag/AgCl or similar reference) |

| Anodic Limit | Bromide (Br⁻) | Oxidation (e.g., 2Br⁻ → Br₂ + 2e⁻) | Positive potential |

| Cathodic Limit | 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | Reduction | Negative potential (e.g., studies on similar imidazolium ILs suggest limits around -2.0 V) |

| Overall Window | [EMIM][Br] | Difference between Anodic and Cathodic Limits | Estimated to be in the range of 2.5 - 4.0 V |

Note: The exact values of the anodic and cathodic limits, and therefore the electrochemical window, are highly dependent on the experimental conditions, including the working electrode material, reference electrode, scan rate, and the purity of the ionic liquid (especially the water content).

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

The electrochemical window of an ionic liquid is typically determined using cyclic voltammetry (CV). The following is a detailed methodology for this key experiment.

Objective: To determine the anodic and cathodic limits of this compound.

Materials and Equipment:

-

This compound (high purity, low water content)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (WE): Glassy carbon or platinum macro-electrode

-

Reference Electrode (RE): Ag/AgCl or a quasi-reference electrode such as a silver wire

-

Counter Electrode (CE): Platinum wire or mesh

-

Inert gas supply (Argon or Nitrogen)

-

Glove box with an inert atmosphere (optional, but recommended for high accuracy)

-

Schlenk line for handling air-sensitive materials

Procedure:

-

Preparation of the Ionic Liquid:

-

Dry the this compound under vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove residual water and other volatile impurities. The presence of water can significantly narrow the electrochemical window.

-

If not using a glove box, handle the dried ionic liquid under an inert atmosphere using a Schlenk line.

-

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse the polished electrode with deionized water and then a suitable organic solvent (e.g., acetone (B3395972) or ethanol), and dry it thoroughly.

-

Clean the reference and counter electrodes, for example, by flame annealing the platinum counter electrode.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell, ensuring that the reference electrode tip is positioned close to the working electrode to minimize iR drop.

-

Introduce the dried this compound into the electrochemical cell.

-

If working in an inert atmosphere, assemble the cell inside a glove box. Otherwise, purge the cell with an inert gas for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of the inert gas over the electrolyte during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical scan rate is between 10 and 100 mV/s.

-

Start the potential scan from the open-circuit potential (OCP) towards the negative potential to determine the cathodic limit.

-

In a separate experiment, start the scan from the OCP towards the positive potential to determine the anodic limit.

-

The potential limits are typically defined as the potential at which the current density reaches a certain cutoff value (e.g., 0.5 or 1.0 mA/cm²).

-

-

Data Analysis:

-

Plot the resulting current versus potential (voltammogram).

-

Determine the anodic and cathodic limits based on the defined current density cutoff.

-

The electrochemical window is the difference between the anodic and cathodic limits.

-

Visualizations

References

An In-depth Technical Guide on the Toxicity of Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs), once hailed as "green solvents" due to their low vapor pressure, are now under increasing scrutiny for their potential toxicity.[1][2] A growing body of evidence reveals that these compounds can exert significant adverse effects on a wide range of biological systems, from microorganisms to mammalian cells.[1][2] This guide provides a comprehensive overview of the current understanding of imidazolium-based IL toxicity, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

The toxicity of imidazolium-based ILs is intricately linked to their structure, particularly the length of the alkyl chain attached to the imidazolium (B1220033) ring.[3][4][5][6][7][8][9][10][11][12][13] Generally, a longer alkyl chain correlates with increased toxicity, a phenomenon attributed to greater lipophilicity and enhanced ability to interact with and disrupt cell membranes.[1][4][6] While the cation is considered the primary driver of toxicity, the anion can also play a role, although its influence is generally considered secondary.[3][8][14][15]

This guide will delve into the key mechanisms of imidazolium-IL-induced toxicity, including membrane damage, oxidative stress, mitochondrial dysfunction, and apoptosis. We will also present a compilation of quantitative toxicity data and detail the experimental protocols used to generate this data, providing a valuable resource for researchers in the field.

Quantitative Toxicity Data

The following tables summarize the quantitative toxicity data for various imidazolium-based ionic liquids across different organisms and cell lines. The data is presented to facilitate easy comparison of the toxic effects based on the IL structure and the biological system tested.

Table 1: Ecotoxicity of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Test Organism | Endpoint | Value | Reference |

| 1-Butyl-3-methylimidazolium Bromide ([C4mim]Br) | Scenedesmus quadricauda | EC50 (96h) | 13.23 mg/L | [10] |

| 1-Hexyl-3-methylimidazolium Bromide ([C6mim]Br) | Scenedesmus quadricauda | EC50 (96h) | 0.43 mg/L | [10] |

| 1-Octyl-3-methylimidazolium Bromide ([C8mim]Br) | Scenedesmus quadricauda | EC50 (96h) | 0.005 mg/L | [10] |

| 1-Butyl-3-methylimidazolium Bromide ([C4mim]Br) | Chlamydomonas reinhardtii | EC50 (96h) | 2138 mg/L | [10] |

| 1-Hexyl-3-methylimidazolium Bromide ([C6mim]Br) | Chlamydomonas reinhardtii | EC50 (96h) | 101.4 mg/L | [10] |

| 1-Octyl-3-methylimidazolium Bromide ([C8mim]Br) | Chlamydomonas reinhardtii | EC50 (96h) | 4.07 mg/L | [10] |

| 1-Butyl-3-methylimidazolium Bromide ([bmim]Br) | Daphnia magna | LC50 (48h) | 8.03 mg/L | [16][17] |

| 1-Alkyl-3-methylimidazolium Nitrate ([Cnmim]NO3) | Danio rerio (Zebrafish) | LC50 (96h) | Varies with alkyl chain (C2 > C12) | [7] |

| 1-Methyl-3-octylimidazolium Iodide (M8OI) | Rana nigromaculata (Frog embryo) | LC50 (96h) | 42.4 - 85.1 mg/L (stage dependent) | [14] |

| 1-Methyl-3-octylimidazolium Iodide (M8OI) | Scenedesmus obliquus (Green algae) | IC50 | 0.69 - 0.86 mg/L | [14] |

Table 2: Cytotoxicity of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Cell Line | Endpoint | Value (µM) | Reference |

| 1-Decyl-3-methylimidazolium Chloride ([C10mim][Cl]) | Caco-2 (Human epithelial) | EC50 | Most toxic in study | [8][18] |

| 1,3-Dimethylimidazolium Methyl Sulfate ([C1mim][MSO4]) | Caco-2 (Human epithelial) | EC50 | Least toxic in study | [8][18] |

| Imidazolium-based ILs | Human Cancer Cell Lines (60) | GI50 | Some potent at nanomolar doses | [19][20][21] |

| 1-Octyl-3-methylimidazolium Bromide ([C8mim]Br) | PC12 (Rat pheochromocytoma) | - | Dose-dependent cytotoxicity | [22] |

| Imidazolium-based ILs | HeLa (Human cervical cancer) | - | [C10mim]Cl induced cytotoxicity | [23] |

| Imidazolium-based ILs | Huh-7.5 (Human liver cancer) | - | Long chains have stronger adverse effect | [24] |

Table 3: Enzyme Inhibition by Imidazolium-Based Ionic Liquids

| Ionic Liquid | Enzyme | Endpoint | Value (µM) | Reference |

| Imidazolium and Pyridinium-based ILs | Acetylcholinesterase (AChE) | EC50 | As low as 13 | [25][26] |

| [HMIM]BF4 | Acetylcholinesterase (AChE) | - | Most toxic | [27] |

| [BMIM]BF4 | Acetylcholinesterase (AChE) | - | Mid toxic | [27] |

| [BMIM]PF6 | Acetylcholinesterase (AChE) | - | Least toxic | [27] |

Key Mechanisms of Toxicity

The toxicity of imidazolium-based ILs is multifactorial, involving a cascade of events that ultimately lead to cell death. The primary mechanisms identified in the literature are detailed below.

A primary target of imidazolium-based ILs is the cell membrane.[4][6][23][24][28][29] The lipophilic alkyl chains of the imidazolium cations can insert into the lipid bilayer, disrupting its structure and function.[4][6] This interaction is energetically favorable and leads to a reduction in the in-plane elasticity of the membrane.[24] The disruption of the plasma membrane's barrier properties is considered a major contributor to the toxicity of these compounds.[28] Evidence for membrane damage comes from studies showing:

The following workflow illustrates the experimental approach to studying IL-induced membrane damage.

Exposure to imidazolium-based ILs can lead to an increase in intracellular reactive oxygen species (ROS), inducing a state of oxidative stress.[5][9][14][22][30] This imbalance between the production of ROS and the cell's ability to detoxify them results in damage to lipids, proteins, and DNA.[5][30] Key findings include:

-

Increased production of ROS such as superoxide (B77818) anion (O2•–), hydrogen peroxide (H2O2), and hydroxyl radical (OH•).[5][30]

-

Induction of lipid peroxidation, as indicated by increased malondialdehyde (MDA) levels.[9]

-

Alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST).[9][30]

The signaling pathway below depicts the induction of oxidative stress by imidazolium-based ILs.

Mitochondria are critical targets for imidazolium-based ILs.[14][22][23][31] Damage to these organelles can disrupt cellular energy metabolism and initiate the intrinsic apoptotic pathway.[14][22] Studies have demonstrated that these ILs can cause:

-

Swollen and vacuolated mitochondria.[23]

-

Inhibition of mitochondrial function.[14]

-

Induction of apoptosis, characterized by DNA fragmentation, nuclear shrinkage, and activation of caspases.[14][19][20][21][22][23]

The following diagram illustrates the signaling cascade leading to apoptosis.

Detailed Experimental Protocols

This section provides an overview of the methodologies commonly employed in the toxicological assessment of imidazolium-based ILs.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.

-

Procedure: Cells are seeded in 96-well plates and exposed to various concentrations of the IL for a specified period (e.g., 24, 48, or 72 hours). An MTT solution is then added, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader, typically at 570 nm. The results are often expressed as the concentration that inhibits 50% of cell growth (IC50) or cell viability (EC50).[22]

-

-

LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

-

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

-

Procedure: After exposure to the IL, the cell culture supernatant is collected and incubated with an LDH reaction mixture. The absorbance is then measured, and the amount of LDH release is correlated with the degree of cytotoxicity.[22]

-

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure: Cells are treated with the IL, harvested, and then stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry.[19][20]

-

-

Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.

-

Principle: Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used. Cleavage of the substrate by the active caspase releases a fluorescent or chromogenic molecule.

-

Procedure: Cell lysates from IL-treated cells are incubated with the specific caspase substrate (e.g., for caspase-3 or caspase-8). The resulting fluorescent or colorimetric signal is measured and is proportional to the caspase activity.[19][22]

-

-

DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

-

Procedure (Gel Electrophoresis): DNA is extracted from IL-treated cells and run on an agarose (B213101) gel. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.[19][22]

-

Procedure (TUNEL Assay): The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay fluorescently labels the 3'-hydroxyl ends of DNA fragments.

-

-

ROS Detection: Intracellular ROS levels can be measured using fluorescent probes.

-

Principle: Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are cell-permeable and non-fluorescent. Once inside the cell, they are deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure: Cells are loaded with the fluorescent probe and then treated with the IL. The increase in fluorescence, which corresponds to the level of intracellular ROS, can be measured using a fluorescence microplate reader, fluorescence microscopy, or flow cytometry.[22]

-

-

Lipid Peroxidation Assay: The extent of lipid peroxidation is commonly assessed by measuring the levels of malondialdehyde (MDA).

-

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored MDA-TBA adduct.

-

Procedure: Cell lysates are reacted with TBA, and the resulting colored product is measured spectrophotometrically.[9]

-

-

Algal Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater or marine algae.

-

Procedure: Algal cultures (e.g., Scenedesmus quadricauda, Chlamydomonas reinhardtii) are exposed to a range of IL concentrations for a period of 72 or 96 hours. The growth of the algae is monitored by measuring cell density, chlorophyll (B73375) content, or biomass. The EC50 value, the concentration that causes a 50% reduction in growth compared to the control, is then calculated.[10]

-

-

Daphnia magna Acute Immobilization Test: This is a standard test to assess the acute toxicity of chemicals to aquatic invertebrates.

-

Zebrafish Acute Toxicity Test: The zebrafish (Danio rerio) is a common model organism for vertebrate toxicity testing.

-

Procedure: Zebrafish embryos or adults are exposed to a range of IL concentrations for 96 hours. Mortality is observed and recorded at regular intervals, and the LC50 is calculated.[7]

-

Conclusion and Future Perspectives

The research to date clearly indicates that imidazolium-based ionic liquids are not inherently "green" and can pose significant risks to both the environment and human health. Their toxicity is largely driven by the structure of the cation, particularly the length of the alkyl side chain, and is mediated through mechanisms including membrane disruption, oxidative stress, and the induction of apoptosis.

For researchers, scientists, and drug development professionals, a thorough understanding of these toxicological properties is crucial. When considering the use of imidazolium-based ILs, it is imperative to:

-

Select ILs with lower toxicity profiles: Whenever possible, opt for ILs with shorter alkyl chains and less toxic anions.

-

Conduct comprehensive toxicological assessments: Evaluate the potential toxicity of any new or existing IL in relevant biological systems before large-scale application.